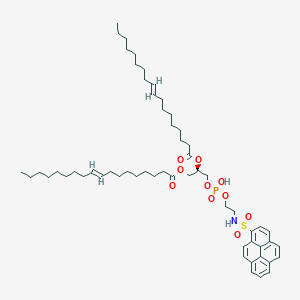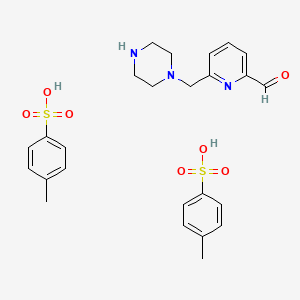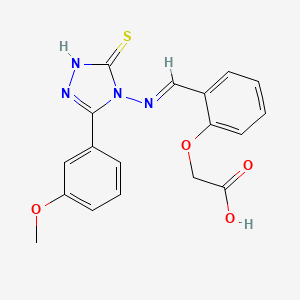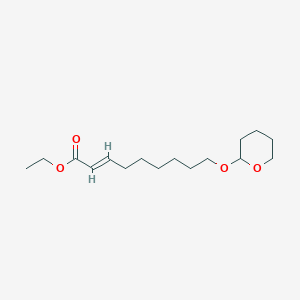
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is an organic compound that features a tetrahydropyranyl (THP) ether group. This compound is often used in organic synthesis due to its unique structural properties, which make it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate typically involves the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether . This reaction is carried out in a solvent like dichloromethane at ambient temperature. The resulting THP ether is then subjected to further reactions to introduce the nonenoate group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The THP ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nonenoate group can be reduced to form saturated esters.
Substitution: The THP ether can be hydrolyzed under acidic conditions to regenerate the parent alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Acidic hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4) is typical.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated esters.
Substitution: Parent alcohol and 5-hydroxypentanal.
Applications De Recherche Scientifique
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is utilized in various scientific research fields:
Chemistry: As a protecting group for alcohols in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate involves the formation of a stable THP ether, which protects the alcohol group from unwanted reactions. The THP group can be selectively removed under acidic conditions, allowing for controlled deprotection and further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler compound with a similar THP ring structure.
2-(2-Propynyloxy)tetrahydro-2H-pyran: Another THP ether with an alkyne group.
3-Methyl-3-(2-tetrahydropyranyloxy)-1-propyne: A THP ether with a propyne group.
Uniqueness
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is unique due to its combination of a THP ether and a nonenoate group, which provides both stability and reactivity. This dual functionality makes it a valuable intermediate in complex organic syntheses.
Propriétés
Formule moléculaire |
C16H28O4 |
|---|---|
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
ethyl (E)-9-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-2-18-15(17)11-7-5-3-4-6-9-13-19-16-12-8-10-14-20-16/h7,11,16H,2-6,8-10,12-14H2,1H3/b11-7+ |
Clé InChI |
AXXTXZDFSADIJE-YRNVUSSQSA-N |
SMILES isomérique |
CCOC(=O)/C=C/CCCCCCOC1CCCCO1 |
SMILES canonique |
CCOC(=O)C=CCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




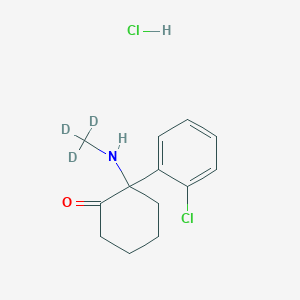
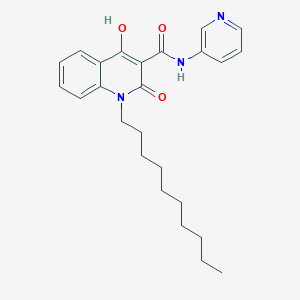

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)

